3-Isothiocyanato-2-methoxypyridine
Overview
Description
3-Isothiocyanato-2-methoxypyridine is a chemical compound that has garnered significant interest in scientific research due to its diverse range of applications. This compound is characterized by the presence of an isothiocyanate group attached to a methoxypyridine ring, making it a valuable intermediate in organic synthesis and various industrial processes .
Mechanism of Action
Target of Action
Isothiocyanates, a class of compounds to which 3-isothiocyanato-2-methoxypyridine belongs, are known to interact with a variety of biological targets, including proteins and enzymes, affecting their function and activity .
Mode of Action
Isothiocyanates, in general, are known to interact with their targets through covalent bonding, leading to changes in the target’s function
Biochemical Pathways
Isothiocyanates are known to influence various biochemical pathways, including those involved in inflammation and carcinogenesis . More research is needed to identify the specific pathways affected by this compound.
Result of Action
Isothiocyanates are known for their antimicrobial, anti-inflammatory, and antioxidative properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isothiocyanato-2-methoxypyridine typically involves the reaction of 2-methoxypyridine with thiophosgene or other thiocarbonyl transfer reagents. One common method involves the use of thiophosgene, which reacts with 2-methoxypyridine to form the desired isothiocyanate compound . Another method involves the use of carbon disulfide and amines in the presence of catalysts such as DABCO or sodium hydride, followed by desulfurization with iron (III) chloride .
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. The use of phenyl chlorothionoformate with primary amines is one such method, although it is less common due to the high cost and low production rate . More sustainable methods involving multicomponent reactions with isocyanides, elemental sulfur, and amines have also been explored .
Chemical Reactions Analysis
Types of Reactions: 3-Isothiocyanato-2-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under mild conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Formation of thioureas, carbamates, and other derivatives.
Oxidation Reactions: Formation of sulfonyl derivatives.
Reduction Reactions: Formation of amines and related compounds.
Scientific Research Applications
3-Isothiocyanato-2-methoxypyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and heterocycles.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
3-Pyridyl Isothiocyanate: Similar in structure but lacks the methoxy group, which can influence its reactivity and applications.
Phenyl Isothiocyanate: Contains a phenyl group instead of a pyridine ring, leading to different chemical properties and uses.
Uniqueness: Its ability to participate in diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-isothiocyanato-2-methoxypyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-10-7-6(9-5-11)3-2-4-8-7/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUAFLZKZLLDNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)N=C=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901297102 | |
Record name | 3-Isothiocyanato-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901297102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52023-94-6 | |
Record name | 3-Isothiocyanato-2-methoxypyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52023-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Isothiocyanato-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901297102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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